Potassium pentaborate

Description

Introduction to Potassium Pentaborate Octahydrate

Historical Context of Borate Chemistry

The historical development of borate chemistry traces back over four millennia, with the earliest documented uses of boron-containing compounds appearing in ancient civilizations. The Babylonians have been credited with importing borax from the Far East over 4000 years ago for use as a flux for working gold, though this very old borax history has not been fully verified. More definitively established is the use of tinkar (sodium tetraborate decahydrate, the mineral borax) beginning in the eighth century around Mecca and Medina, having been brought there and to China by Arab traders.

European adoption of borate compounds began around the 12th century, when European goldsmiths started using borax flux in their metalworking practices. The earliest source of borax is believed to have been Tibetan lakes, with the material transported in bags tied to sheep, which were driven over the Himalayas to India. For centuries, the only source of borax was the crystallized deposits of Lake Yamdok Cho in Tibet, which was used as a flux by goldsmiths.

The scientific isolation and study of boron as an element occurred much later in history. In 1808, Louis-Josef Gay-Lussac and Louis-Jacques Thénard working in Paris, and Sir Humphry Davy in London, independently extracted boron by heating borax with potassium metal. However, neither had produced the pure element, which is almost impossible to obtain. A purer type of boron was isolated in 1892 by Henri Moissan, and eventually, E. Weintraub in the United States produced totally pure boron by sparking a mixture of boron chloride vapor and hydrogen.

The industrial development of borate mining and processing began in earnest during the 19th century. The borate industry in Turkey commenced in 1865 with mining of the calcium borate pandermite (priceite). Around the same time, several borate deposits were discovered in California and Nevada, including ulexite and colemanite in Death Valley. The Kramer deposit, at what is now Boron, California, in the Mojave Desert, was discovered in 1913, first as a colemanite ore source. This deposit became the largest borate deposit outside of Turkey and has supplied a sizable portion of world borate demand for over 50 years.

Fundamental Chemical Identity

Systematic Nomenclature and Formula Derivation

This compound octahydrate exhibits complex nomenclature that reflects both its structural composition and hydration state. The compound is systematically identified through multiple Chemical Abstract Service (CAS) registry numbers and nomenclature systems, with the primary CAS number being 12229-13-9. The systematic chemical name follows International Union of Pure and Applied Chemistry (IUPAC) conventions, though several acceptable variations exist in scientific literature.

The molecular formula K₂B₁₀O₁₆·8H₂O represents the most commonly accepted stoichiometric representation, with a corresponding molecular weight of 586.43 grams per mole. However, alternative formulations appear in the literature, including the anhydrous equivalent KB₅O₈ with a weight contribution of 75.42% of the total hydrated compound. Some sources present the formula as B₁₀H₁₆K₂O₂₄, emphasizing the complete hydrogen content including both water of crystallization and hydroxyl groups.

The following table summarizes the various nomenclature systems and identifiers for this compound:

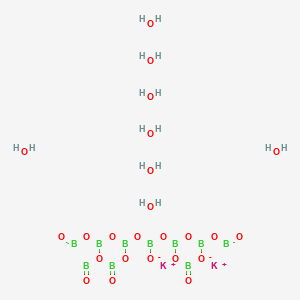

The structural complexity of this compound becomes evident when examining its polyborate anion structure. Research has revealed that the structure is composed of potassium cations and a polyborate anion [B₅O₇(OH)₂]⁻, which consists of two six-membered rings linked by a common boron-oxygen tetrahedron. The polyborate units are linked together through two exocyclic oxygen atoms to neighboring units, forming a helical chain structure. Adjacent chains are further connected into a three-dimensional structure by potassium-oxygen bonds and weak oxygen-hydrogen-oxygen hydrogen-bond interactions.

Hydration States and Polymorphic Variants

The hydration behavior of this compound compounds demonstrates considerable complexity, with multiple stable hydrated forms documented in the scientific literature. The octahydrate form (K₂B₁₀O₁₆·8H₂O) represents the most extensively studied and commercially available variant, but other hydration states exist with distinct properties and stabilities.

This compound tetrahydrate (KB₅O₈·4H₂O) represents another well-characterized hydration state, with a molecular weight of 293.21 grams per mole. This tetrahydrate form exhibits different solubility characteristics and thermal stability compared to the octahydrate variant. The compound shows little tendency to cake except after prolonged storage or if it becomes severely wetted, and it is capable of absorbing moisture if exposed to a humid environment.

Research has also identified this compound dihydrate, K[B₅O₆(OH)₄]·2H₂O, which has been obtained as the product of the reaction of an excess of boric acid with potassium fluoride in water. This dihydrate form demonstrates the synthetic accessibility of different hydration states through controlled chemical reactions.

The thermal behavior of these hydrated forms reveals important insights into their structural stability. The octahydrate form begins to lose water at approximately 130°C (266°F) and continues to lose molecules of water up to about 400°C (750°F). The anhydrous form fuses to a clear glass at 780°C (1435°F). This thermal profile indicates a stepwise dehydration process that may involve intermediate hydration states.

The following table presents comparative data for different hydration states of this compound:

| Hydration State | Molecular Formula | Molecular Weight (g/mol) | Water Content (%) | Onset of Water Loss (°C) |

|---|---|---|---|---|

| Octahydrate | K₂B₁₀O₁₆·8H₂O | 586.43 | 24.58 | 130 |

| Tetrahydrate | KB₅O₈·4H₂O | 293.21 | 24.58 | 130 |

| Dihydrate | K[B₅O₆(OH)₄]·2H₂O | Not specified | Variable | Not specified |

| Anhydrous | KB₅O₈ | 239.17 | 0 | - |

Crystal structure analysis has revealed that the anhydrous this compound exhibits monoclinic crystal system with space group P2₁/c. The unit cell parameters are a = 7.6690(3) Å, b = 9.0445(3) Å, c = 12.2304(4) Å, and β = 119.132(2)°, with Z = 4 and a calculated density of 2.144 Mg m⁻³. These crystallographic parameters provide insight into the three-dimensional arrangement of the polyborate chains and potassium cations within the crystal lattice.

Propriétés

Numéro CAS |

12229-13-9 |

|---|---|

Formule moléculaire |

B5KO15-14 |

Poids moléculaire |

333.2 g/mol |

Nom IUPAC |

potassium pentaborate |

InChI |

InChI=1S/5BO3.K/c5*2-1(3)4;/q5*-3;+1 |

Clé InChI |

HJNZSEIZJLWUTC-UHFFFAOYSA-N |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Stoichiometry and Optimization

The molar ratio of boron to potassium (B₂O₃/K₂O) is a critical determinant of product composition. Studies demonstrate that a B₂O₃/K₂O ratio of 5:1 aligns with the theoretical stoichiometry of this compound octahydrate. Deviations from this ratio result in mixed-phase products or residual reactants. For instance, a ratio of 4:1 favors the formation of potassium tetraborate, while a 6:1 ratio risks incomplete dissolution of boric acid, necessitating post-synthesis filtration.

The reaction is typically conducted at elevated temperatures (80–95°C) to enhance dissolution kinetics. A representative procedure involves dissolving 320 g/L of boric acid in deionized water, followed by gradual addition of 60 g/L of potassium hydroxide (48% w/w solution) under vigorous stirring. Maintaining a temperature above 90°C ensures complete dissolution and prevents premature crystallization.

Crystallization and Drying

Post-reaction, the solution is cooled to 25–30°C to initiate crystallization. Slow cooling rates (<1°C/min) yield larger, well-defined crystals, whereas rapid cooling produces amorphous powders. The crystals are vacuum-filtered, washed with cold ethanol to remove residual impurities, and dried at 45–50°C for 24 hours.

Table 1: Optimized Parameters for Direct Synthesis

| Parameter | Optimal Range | Effect of Deviation |

|---|---|---|

| B₂O₃/K₂O Ratio | 5:1 | Phases with incorrect stoichiometry |

| Reaction Temperature | 90–95°C | Incomplete dissolution of reactants |

| Cooling Rate | 0.5–1°C/min | Amorphous or microcrystalline product |

| Drying Temperature | 45–50°C | Dehydration or phase transition |

Double Decomposition Using Sodium Borate and Potassium Salts

An alternative industrial method involves the double decomposition of sodium borate (e.g., borax, Na₂B₄O₇·10H₂O) with potassium salts such as KCl or K₂SO₄ in the presence of mineral acids. This approach is advantageous for leveraging low-cost sodium borate feedstocks.

Acid-Mediated Reaction Mechanism

The process begins with the acidification of sodium borate to form sodium pentaborate:

Subsequent addition of potassium chloride induces metathesis:

The reaction is conducted at 70–80°C to maintain solubility of intermediates. Sulfuric acid is preferred for its low cost and minimal side reactions, though hydrochloric acid can substitute if sulfate contamination is a concern.

Crystallization and Yield Optimization

This compound octahydrate crystallizes selectively from the reaction mixture due to its low solubility in cold, concentrated borate solutions. Industrial-scale processes employ forced-circulation evaporative crystallizers to achieve yields exceeding 85%. Mother liquor recycling improves overall efficiency, though residual sodium ions necessitate periodic purging to prevent impurity accumulation.

Spray Drying for Industrial-Scale Production

While spray drying is more commonly associated with potassium octoborate tetrahydrate, adaptations for this compound octahydrate have been explored. This method atomizes the reaction solution into a hot air stream (435°C), rapidly dehydrating droplets into a free-flowing powder.

Process Parameters and Challenges

Key parameters include:

-

Inlet Air Temperature : 435°C achieves rapid dehydration without thermal decomposition.

-

Outlet Air Temperature : 140°C prevents rehydration of the product.

Despite its efficiency, spray drying demands stringent control over solution viscosity and borate concentration. Excessive solids content (>40% w/w) leads to nozzle clogging, while low concentrations (<25% w/w) increase energy consumption.

Characterization and Quality Control

X-Ray Diffraction (XRD)

XRD patterns of this compound octahydrate exhibit characteristic peaks at 2θ = 14.3°, 28.7°, and 32.1°, corresponding to the (020), (110), and (130) crystallographic planes. Impurities such as potassium metaborate manifest as additional peaks at 2θ = 19.5° and 23.8°.

Thermogravimetric Analysis (TGA)

TGA reveals three distinct mass losses:

-

25–150°C : Loss of 8 moles of water (theoretical 19.2%, observed 18.7–19.5%).

-

150–300°C : Dehydration of structural hydroxyl groups (4.5% mass loss).

Industrial Applications and Process Selection

The choice of synthesis method hinges on scale and purity requirements:

-

Laboratory-Scale : Direct reaction with KOH offers simplicity and high purity.

-

Industrial-Scale : Double decomposition using sodium borate is cost-effective but requires impurity management.

-

High-Purity Applications : Spray drying provides consistent particle size distribution but at higher operational costs .

Activité Biologique

Potassium pentaborate octahydrate (K2B10O16·8H2O) is a compound derived from the reaction of potassium hydroxide and boric acid. It has garnered attention for its various applications in industrial processes, particularly in the fields of ceramics, metallurgy, and agriculture. This article delves into the biological activity of this compound octahydrate, exploring its potential benefits and toxicity based on recent studies and data.

This compound octahydrate is characterized by its crystalline structure, which consists of boron-oxygen polyhedra. The molecular weight is approximately 293.21 g/mol, with a specific gravity of 1.74. This compound typically appears as white crystalline granules and exhibits mild alkaline properties when dissolved in water .

1. Agricultural Applications

This compound is utilized in agriculture primarily as a micronutrient source for plants. Boron, a critical element for plant growth, plays a vital role in cell wall formation and reproductive development. Studies indicate that this compound enhances the growth of certain crops by improving boron availability in soil .

- Case Study: Crop Yield Improvement

A field study demonstrated that the application of this compound resulted in a significant increase in the yield of tomatoes and cucumbers, with observed growth rates improving by up to 25% compared to control groups lacking boron supplementation .

2. Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness is attributed to the disruption of microbial cell walls, leading to cell lysis.

- Case Study: Antibacterial Activity

In vitro studies conducted on common bacterial strains such as E. coli and Staphylococcus aureus revealed that this compound significantly inhibited bacterial growth at concentrations above 0.5% . This suggests potential applications in agricultural pest management and food preservation.

3. Toxicological Profile

While this compound has beneficial applications, it is essential to consider its toxicity profile. The compound shares similar toxicological characteristics with other borates, exhibiting low acute toxicity levels.

- Toxicity Assessment

The median lethal dose (LD50) for this compound is reported to be greater than 2000 mg/kg in rodent studies, indicating low toxicity . However, chronic exposure can lead to reproductive and developmental effects, necessitating careful handling in industrial applications.

Comparative Analysis of Biological Activity

The following table summarizes the biological activities and applications of this compound octahydrate compared to other boron compounds:

| Compound | Application | Biological Activity | Toxicity Level |

|---|---|---|---|

| This compound Octahydrate | Agriculture (micronutrient) | Enhances plant growth; antimicrobial effects | Low (LD50 > 2000 mg/kg) |

| Boric Acid | Pesticide | Antifungal; insecticidal | Low (LD50 ~ 500 mg/kg) |

| Sodium Borate | Wood preservative | Antifungal; insecticidal | Low (LD50 > 2000 mg/kg) |

Analyse Des Réactions Chimiques

Reaction Parameter Optimization

Critical factors influencing yield and purity include:

-

B₂O₃:K₂O molar ratio : Optimal crystallization occurs at ratios between 1:6 and 1:10 . Excess B₂O₃ improves recovery by shifting equilibrium toward solid precipitation.

-

Temperature : Higher temperatures (up to 80°C) accelerate reaction rates but risk co-precipitating impurities.

-

Acid selection : Sulfuric acid is preferred for cost-effectiveness, but hydrochloric or nitric acids enable alternative by-product management .

Table 2: Impact of B₂O₃:K₂O Ratio on Yield

| Ratio Range | Crystallization Efficiency | Product Purity |

|---|---|---|

| 1:3–1:5 | 60–70% | 85–90% |

| 1:6–1:8 | 85–95% | 92–97% |

| 1:9–1:10 | 75–80% | 88–93% |

Reaction Mechanisms and By-Product Management

The process leverages ion-exchange kinetics , where K⁺ displaces Na⁺ in the borate matrix. Key mechanistic insights:

-

pH dependence : Reactions proceed efficiently in mildly acidic conditions (pH 4–6), avoiding borate polymerization .

-

By-product utilization : Sodium sulfate is reclaimed for glass manufacturing, while NaCl-containing mother liquors are recycled into subsequent batches .

Stability and Decomposition Reactions

While stable under ambient conditions, thermal decomposition occurs above 150°C:

textK₂B₁₀O₁₆·8H₂O → K₂B₁₀O₁₆ + 8H₂O↑

Further heating to 400°C yields potassium metaborate and boron trioxide:

textK₂B₁₀O₁₆ → 2KBO₂ + 4B₂O₃

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Compositional Differences

| Compound | Formula | Hydration State | Molecular Weight | CAS Number |

|---|---|---|---|---|

| Potassium pentaborate octahydrate | K₂B₁₀O₁₆·8H₂O | Octahydrate | 586.42 | 12229-13-9 |

| Ammonium pentaborate octahydrate | (NH₄)₂B₁₀O₁₆·8H₂O | Octahydrate | 544.30 | 12046-03-6 |

| Sodium pentaborate pentahydrate | NaB₅O₈·5H₂O | Pentahydrate | 295.19 | Not specified |

| Sodium-calcium pentaborate octahydrate (Ulexite) | NaCaB₅O₉·8H₂O | Octahydrate | 405.00 | 1319-33-1 |

- Key Structural Notes: Potassium and ammonium pentaborate octahydrates share the same pentaborate anion (B₁₀O₁₆²⁻) but differ in cation type (K⁺ vs. NH₄⁺) . Ulexite contains both sodium and calcium cations, forming a more complex borate structure .

Thermodynamic and Physical Properties

| Property | K₂B₁₀O₁₆·8H₂O | (NH₄)₂B₁₀O₁₆·8H₂O | NaB₅O₈·5H₂O | Ulexite |

|---|---|---|---|---|

| Melting Point (°C) | 780 | Decomposes at ~134°C | Dehydration above 345°C | Decomposes at ~200°C |

| Density (g/cm³) | 1.74 | 1.72 | 1.81 | 1.96 |

| Solubility in Water | 1.56% (0°C) | Highly soluble | Moderately soluble | Low solubility |

| Thermal Stability | High | Moderate (volatilizes) | Low (volatilizes H₂O) | Moderate |

- Key Findings :

Research Findings and Contradictions

- Solubility Discrepancy: While Thermo Scientific reports this compound octahydrate as "insoluble" , Ashford’s Dictionary and the Handbook of Inorganic Compounds note increasing solubility with temperature (1.56–22.3% w/w) . This discrepancy likely arises from differences in experimental conditions (e.g., temperature, purity).

- Hydration State Effects : this compound tetrahydrate (KB₅O₈·4H₂O) has distinct properties (e.g., lower molecular weight, 293.21 g/mol) compared to the octahydrate, emphasizing the need to specify hydration states in comparisons .

Q & A

Q. Basic Techniques :

- XRD : Confirms crystallinity and matches ICSD reference codes (e.g., 01-072-1688 for santite phase) .

- FT-IR and Raman Spectroscopy : Identify B-O bond vibrations (e.g., ~680 cm⁻¹ for pentaborate rings) and hydration states .

Advanced Analysis : - SEM/EDS : Detects surface morphology irregularities (e.g., dendritic vs. prismatic crystals) and elemental contamination (e.g., residual Ca from colemanite) .

- Thermogravimetric Analysis (TGA) : Quantifies dehydration stages (e.g., 106–134°C for octahydrate → tetrahydrate transition) and calculates activation energy (ΔH ≈ 110.8 kJ/mol) .

How does solubility behavior impact experimental design for this compound octahydrate?

Basic Solubility Trends : Solubility in water increases with temperature (1.56% w/w at 0°C to 22.3% w/w at 100°C) . This necessitates precise temperature control during crystallization to avoid premature precipitation.

Advanced Applications : In hydrothermal synthesis, solubility gradients are exploited to grow single crystals for optical studies. For example, slow cooling from 50°C to 25°C optimizes crystal size and minimizes defects .

How can researchers resolve contradictions in reported phase equilibria for potassium borate systems?

Key Challenge : Conflicting phase diagrams arise from varying boron sources (e.g., H₃BO₃ vs. B₂O₃) and reaction pH. For instance, Apagyi and Csetenyi (2001) identified stable KB5 formation in the CaO–K₂O–B₂O₃–H₂O system at 25°C, whereas Yang et al. (2005) noted metastable intermediates under rapid dehydration .

Methodological Resolution : Use in-situ Raman spectroscopy to monitor real-time phase transitions and validate results against thermodynamic models (e.g., Pitzer equations for ionic activity) .

What advanced methodologies are employed to study the thermal stability and dehydration kinetics of this compound octahydrate?

Kinetic Analysis : Isoconversional methods (e.g., Flynn-Wall-Ozawa) applied to TGA data reveal multi-stage dehydration mechanisms. For example, the octahydrate loses 4 H₂O molecules at 106–134°C, followed by the remaining 4 H₂O at higher temperatures .

Fluidized Bed Dehydration : Enhances mass transfer efficiency, reducing decomposition time by 40% compared to static oven methods .

How do researchers address discrepancies in optical property measurements for this compound crystals?

Common Pitfalls : Variations in SHG (second-harmonic generation) efficiency arise from crystal defects or doping (e.g., Mg²⁺ or Cu²⁺). Rajasekar et al. reported a 20% drop in SHG efficiency for impurity-laden crystals .

Mitigation Strategies : Polarized light microscopy and HRXRD (high-resolution XRD) quantify lattice distortions. For nonlinear optical applications, slow evaporation at pH 7–8 produces defect-free crystals .

What safety protocols are essential for handling this compound octahydrate in laboratory settings?

Basic Protocols : Store separately from strong oxidizers (e.g., HNO₃). Waste must be neutralized with dilute acetic acid before disposal via certified hazardous waste services .

Advanced Considerations : Long-term storage stability tests (e.g., 12-month exposure to 40–60% humidity) prevent deliquescence. Decomposition products (e.g., B₂O₃ fumes above 780°C) require fume hood containment .

What strategies optimize crystallization yield and crystal quality for this compound octahydrate?

Q. Parameter Optimization :

- Evaporation Rate : 0.5–1 mL/day minimizes nucleation sites, favoring large single crystals .

- Seed Crystals : Pre-grown KB5 seeds (0.1–0.5 mm) aligned along the [001] axis reduce polycrystalline aggregates .

DOE (Design of Experiments) : Taguchi methods identify critical factors (e.g., B/K molar ratio contributes 65% to yield variance) .

How do researchers reconcile conflicting data from spectroscopic and diffraction-based characterization?

Case Study : FT-IR may indicate pentaborate rings (B₅O₆⁻), while XRD suggests partial hydrolysis to metaborate (BO₂⁻). Cross-validation with NMR (¹¹B) resolves ambiguities by quantifying B coordination (e.g., 3-coordinate vs. 4-coordinate boron) .

What are emerging applications of this compound octahydrate in advanced materials research?

Nonlinear Optics : KB5 crystals exhibit a wide transparency range (190–2500 nm) and high laser damage thresholds (3 GW/cm² at 1064 nm), making them suitable for UV frequency doubling .

Solid-State Electrolytes : Doping with Li⁺ enhances ionic conductivity (σ ≈ 1.2×10⁻⁴ S/cm at 300°C), applicable in borate-based batteries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.